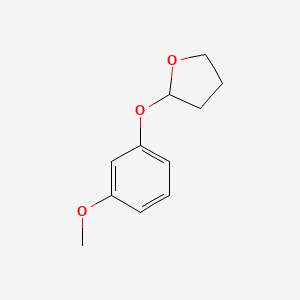

2-(3-Methoxyphenoxy)oxolane

Description

Structure

3D Structure

Properties

CAS No. |

61632-61-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(3-methoxyphenoxy)oxolane |

InChI |

InChI=1S/C11H14O3/c1-12-9-4-2-5-10(8-9)14-11-6-3-7-13-11/h2,4-5,8,11H,3,6-7H2,1H3 |

InChI Key |

XNUNQZZNIZUHNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CCCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Methoxyphenoxy Oxolane and Analogous Structures

Stereoselective Synthesis of Substituted Oxolane Ethers

The precise control of stereochemistry in the oxolane ring is paramount for modulating the biological activity of the target molecules. A variety of powerful strategies have been developed to achieve high diastereoselectivity and enantioselectivity in the synthesis of substituted tetrahydrofurans (oxolanes).

Nucleophilic substitution reactions, particularly intramolecular SN2 cyclizations of hydroxy-epoxides or diols, are a classical yet effective approach. nih.gov More advanced methods, such as [3+2] cycloaddition and annulation reactions, offer a convergent and efficient route to highly substituted oxolanes, often generating multiple stereocenters in a single step. nih.gov For instance, the Lewis acid-mediated reaction of α-silyloxy aldehydes with styrenes provides a formal [3 + 2]-cycloaddition pathway to 3-alkyl-2-aryltetrahydrofuran-4-ols. nih.govfigshare.com

Borane-catalyzed reductive cycloetherification of 1,4-diketones using molecular hydrogen has emerged as a direct, metal-free approach to cis-2,5-disubstituted tetrahydrofurans. This method is notable for its high cis-selectivity and the generation of water as the sole byproduct. chemrxiv.org The Matteson homologation of chiral boronic esters provides another powerful tool for the stereocontrolled synthesis of highly substituted tetrahydrofurans. uni-saarland.de This method allows for the sequential introduction of different substituents with excellent stereocontrol.

Interactive Table 1: Comparison of Stereoselective Methods for Oxolane Synthesis

| Methodology | Key Features | Typical Substrates | Stereocontrol | Ref. |

| [3+2] Cycloaddition | Convergent, forms multiple bonds and stereocenters in one step | Epoxides, cyclopropanes, carbonyl ylides, alkenes | High diastereoselectivity | nih.gov |

| Reductive Cycloetherification | Metal-free, uses H2 as reductant, water as byproduct | 1,4-Diketones | High cis-selectivity | chemrxiv.org |

| Matteson Homologation | Sequential, stereocontrolled introduction of substituents | Chiral boronic esters | Excellent stereocontrol | uni-saarland.de |

| Intramolecular Iodo-aldol | Forms quaternary centers adjacent to other stereocenters | Prochiral α-substituted enoate aldehydes/ketones | High trans-selectivity | organic-chemistry.org |

Catalytic Approaches in Aryl Ether Formation and Cyclization Reactions

The formation of the aryl ether bond and the oxolane ring are critical steps in the synthesis of 2-(3-Methoxyphenoxy)oxolane. Modern catalytic methods, particularly those employing copper and palladium, have revolutionized these transformations, offering milder conditions and broader substrate scope compared to classical methods.

Copper-Catalyzed Methodologies

Copper-catalyzed Ullmann-type coupling reactions are a cornerstone of aryl ether synthesis. nih.gov Recent advancements have focused on the development of new ligand systems that enable these reactions to proceed under milder conditions with lower catalyst loadings. organic-chemistry.org For example, the use of picolinic acid as a ligand allows for the Cu-catalyzed O-arylation of phenols with aryl iodides and bromides under mild conditions. acs.orgmit.edu This method demonstrates good functional group tolerance and is effective for the synthesis of sterically hindered diaryl ethers. acs.orgmit.edu The use of KF/Al2O3 as a base with a CuI/1,3-diphenyl-1,3-propanedione catalyst system also provides an efficient method for the coupling of various aryl iodides with phenols. tandfonline.com

Interactive Table 2: Selected Copper-Catalyzed Aryl Ether Formation Reactions

| Catalyst System | Ligand/Base | Substrates | Conditions | Yield | Ref. |

| CuI | Picolinic acid / K3PO4 | Aryl iodides/bromides, Phenols | DMSO, mild temperature | Good to excellent | acs.orgmit.edu |

| CuI | 1,3-diphenyl-1,3-propanedione / KF/Al2O3 | Aryl iodides, Phenols | Toluene, 100-110 °C | Moderate to high | tandfonline.com |

| Octanuclear Copper Clusters | None specified | Aryl iodides, Alcohols | THF, 110 °C (oil bath or microwave) | High | organic-chemistry.org |

| Cu(I) | Phosphine (B1218219) ligand / K3PO4 | α-Bromo carbonyls, Phenols | Ambient temperature | Good | nih.gov |

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful and versatile platform for both C-O bond formation and the construction of heterocyclic rings. The Buchwald-Hartwig amination, a cornerstone of palladium catalysis, has been adapted for ether synthesis, providing a general method for the coupling of aryl halides with alcohols. nih.gov

Palladium-catalyzed reactions are also instrumental in synthesizing substituted oxolanes. For instance, a one-pot method for the preparation of alkyl aryl ethers from aryl halides can be followed by a Pd-catalyzed cyclization protocol to form substituted benzofurans, which are structurally related to the target oxolane system. organic-chemistry.org Furthermore, palladium-catalyzed Heck reactions of aryl bromides with ethylene, followed by hydroxycarbonylation, provide a flexible route to 2-aryl propionic acids, demonstrating the power of palladium catalysis in building complex structures from simple starting materials. nih.gov The α-arylation of various carbonyl compounds, including nitriles and sulfoxonium ylides, with aryl halides is another important palladium-catalyzed transformation for creating C-C bonds adjacent to an oxygen-containing group, a key structural feature in many oxolane derivatives. organic-chemistry.orgrsc.org

Novel Functionalization Strategies for the Oxolane Ring System

The functionalization of a pre-formed oxolane ring allows for the late-stage introduction of chemical diversity. Modern synthetic methods have enabled the direct C-H functionalization of oxacycles, providing a powerful tool for their elaboration. Photochemical methods, such as photo-HAT/nickel dual catalysis, allow for the enantioselective C(sp3)-H functionalization of undirected oxacyles, enabling the direct introduction of aryl groups. organic-chemistry.org

Ring-opening reactions of oxetanes, which are four-membered cyclic ethers, can also be used to access functionalized open-chain precursors that can then be cyclized to form substituted oxolanes. acs.orgnih.govresearchgate.net The inherent ring strain of oxetanes facilitates their ring-opening with a variety of nucleophiles. acs.orgresearchgate.net The synthesis of oxetanes themselves has seen significant advances, including methods for their stereoselective construction. acs.orgsemanticscholar.org

Regioselective Functionalization of Methoxyphenoxy Moieties

The methoxyphenoxy group in this compound presents opportunities for further functionalization, which can be used to modulate the properties of the molecule. The regioselectivity of these reactions is governed by the directing effects of the methoxy (B1213986) and phenoxy substituents.

Electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions, are a classical approach for introducing functional groups onto the aromatic ring. The methoxy group is a strong activating group and an ortho-, para-director, while the phenoxy group is also activating and ortho-, para-directing. The interplay of these two groups will determine the site of substitution.

More advanced methods, such as directed ortho-metalation (DoM), can provide access to specific regioisomers that are not accessible through classical electrophilic substitution. In this strategy, a directing group on the aromatic ring directs the deprotonation of an adjacent ortho-position by a strong base, followed by quenching with an electrophile. While the methoxy group can act as a directing group, its directing ability is weaker than other functional groups.

The regioselective reductive ring-opening of 4-methoxybenzylidene acetals provides a method for introducing a 4-methoxybenzyl ether, which can be selectively cleaved, offering a novel protective group strategy. rsc.org This highlights the potential for manipulating methoxy-substituted aryl groups in complex synthetic sequences.

Green Chemistry Principles Applied to Ether and Heterocycle Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ethers and heterocyclic compounds to minimize environmental impact. alfa-chemistry.comfrontiersin.orgresearchgate.net This involves the use of sustainable catalysts, renewable feedstocks, and energy-efficient reaction conditions. alfa-chemistry.commdpi.commit.edu

The shift towards heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green ether synthesis. alfa-chemistry.com Alternative energy sources, such as microwave irradiation and sonication, can accelerate reaction rates and reduce energy consumption. alfa-chemistry.comnih.gov Ball milling is another eco-friendly technique that enables solvent-free synthesis of heterocyclic compounds in high yields. tandfonline.com

The use of greener solvents, such as water, ionic liquids, and supercritical fluids, is also a major focus. frontiersin.orgmit.edu Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. The development of water-soluble catalysts has enabled a wide range of organic transformations to be carried out in aqueous media. frontiersin.org Atom-economical reactions, such as one-pot and multicomponent reactions, are also central to green synthesis as they minimize waste by incorporating a high percentage of the starting materials into the final product. researchgate.netmdpi.com

Interactive Table 3: Green Chemistry Approaches in Ether and Heterocycle Synthesis

| Green Chemistry Principle | Application in Synthesis | Examples | Ref. |

| Use of Catalysts | Replaces stoichiometric reagents, can be recycled | Heterogeneous catalysts, biocatalysis | alfa-chemistry.comfrontiersin.org |

| Safer Solvents | Reduces pollution and health hazards | Water, ionic liquids, supercritical CO2 | frontiersin.orgmit.eduacs.org |

| Energy Efficiency | Reduces greenhouse gas emissions | Microwave-assisted reactions, sonochemistry, ball milling | alfa-chemistry.comnih.govtandfonline.com |

| Atom Economy | Maximizes incorporation of starting materials into product | One-pot reactions, multicomponent reactions, domino procedures | frontiersin.orgresearchgate.netmdpi.com |

| Renewable Feedstocks | Reduces reliance on fossil fuels | Biomass valorization for platform chemicals | frontiersin.org |

Elucidation of Chemical Reactivity and Transformation Pathways

Mechanistic Studies of Ether Bond Cleavage in Phenoxy-Oxolane Systems

The ether bond in phenoxy-oxolane systems is generally stable but can be cleaved under specific conditions, including the presence of strong acids, bases, catalysts, or upon photochemical excitation. The cleavage can occur at either the aryl C-O bond or the alkyl C-O bond, with the outcome depending on the reaction mechanism.

Acid-catalyzed cleavage is a common reaction for ethers. masterorganicchemistry.commasterorganicchemistry.com The process is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Following this activation step, the cleavage proceeds via either a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) mechanism, dictated by the structure of the ether's substituents. masterorganicchemistry.comwikipedia.org

For a system like 2-(3-Methoxyphenoxy)oxolane, the cleavage involves an aryl alkyl ether. In such cases, the nucleophile will preferentially attack the alkyl carbon (the carbon in the oxolane ring) rather than the aromatic ring carbon. libretexts.org This is because sp²-hybridized carbons of the phenyl ring are resistant to SN1 and SN2 reactions. masterorganicchemistry.com

SN2 Mechanism: If the carbon on the oxolane ring is considered primary or secondary, the reaction will likely follow an SN2 pathway. After protonation of the ether oxygen, a nucleophile (e.g., a halide ion like I⁻ or Br⁻ from a strong acid like HI or HBr) attacks the less sterically hindered carbon of the oxolane ring. masterorganicchemistry.comlibretexts.org This results in the cleavage of the C-O bond, yielding a phenol (B47542) (3-methoxyphenol) and a ring-opened halo-alcohol (e.g., 4-iodobutan-1-ol (B2624619) if HI is used). masterorganicchemistry.com

SN1 Mechanism: An SN1 mechanism would be favored if the ether is attached to a tertiary, benzylic, or allylic carbon that can form a stable carbocation. libretexts.org For the 2-substituted oxolane, if the reaction conditions promote the formation of a stable oxonium ion intermediate that can then open to a carbocation, an SN1 pathway could be involved. However, for a simple secondary carbon on the oxolane ring, the SN2 pathway is generally more probable. masterorganicchemistry.com

The general sequence for the acid-catalyzed cleavage of an aryl alkyl ether is as follows:

Protonation of the ether oxygen by a strong acid (e.g., HI, HBr).

Nucleophilic attack by the conjugate base of the acid (e.g., I⁻, Br⁻) on the alkyl carbon adjacent to the ether oxygen.

Displacement of the phenoxy group as a phenol.

| Ether Type | Mechanism | Conditions | Products |

| Primary Alkyl Ether | SN2 | Strong Acid (HI, HBr), Heat | Alcohol + Alkyl Halide |

| Tertiary Alkyl Ether | SN1 | Strong Acid (HI, HBr) | Alcohol + Alkyl Halide |

| Aryl Alkyl Ether | SN2 (at alkyl C) | Strong Acid (HI, HBr) | Phenol + Alkyl Halide |

This table provides a generalized summary of acid-catalyzed ether cleavage pathways.

While ethers are generally resistant to cleavage by bases, strongly basic reagents can induce this reaction, particularly with cyclic ethers which possess some degree of ring strain. wikipedia.org The mechanism typically involves deprotonation at the α-position (the carbon adjacent to the ether oxygen), followed by decomposition. wikipedia.org

In studies on lignin (B12514952) model compounds, which contain β-O-4 aryl ether linkages similar to phenoxy-alkane systems, base-catalyzed cleavage has been investigated in detail using density functional theory (DFT). nih.govfrontiersin.org These studies show that the reaction can proceed via different pathways, often involving the formation of an intermediate where the cation of the base (e.g., K⁺, Na⁺) plays a role in a six-membered transition state. nih.govfrontiersin.org The hydroxide (B78521) ion deprotonates the α-carbon, which facilitates the cleavage of the C-O ether bond. nih.gov

The reaction with potassium hydroxide (KOH) was found to have the lowest activation barrier compared to sodium hydroxide (NaOH) and sodium tert-butoxide (NaOᵗBu), indicating higher reactivity. nih.govfrontiersin.org

| Base | Activation Barrier (kcal mol⁻¹) | Reaction Exergonicity (ΔG, kcal mol⁻¹) |

| KOH | 6.1 | -29.6 |

| NaOH | 11.9 | -24.9 |

| LiOH | N/A (gas phase only) | -22.3 |

| NaOᵗBu | 12.8 | -23.9 |

Data from DFT studies on a C2 β-O-4 lignin model compound. nih.govfrontiersin.org Activation barriers and reaction energies can vary based on the specific substrate and conditions.

This mechanism suggests that under strong basic conditions, this compound could undergo cleavage initiated by deprotonation of the C2 or C5 protons on the oxolane ring.

Various metal-based catalytic systems have been developed to cleave ether bonds under milder conditions than traditional acid or base-mediated methods. These strategies are often employed in the context of lignin depolymerization or the deprotection of functional groups in organic synthesis.

Nickel-Catalyzed Cleavage: Nickel catalysts, often in combination with phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), have been shown to effectively cleave C-O bonds in aryl ethers. rsc.org These reactions can be used in cross-coupling with Grignard reagents, where the ether acts as an electrophile. rsc.org

Zirconium-Catalyzed Reductive Cleavage: Zirconium-based catalysts can be used for the reductive cleavage of C-O bonds, particularly in homoallylic ethers. organic-chemistry.org

Palladium-Catalyzed Cleavage: Palladium on carbon (Pd/C) is a versatile catalyst used for cleaving allyl aryl ethers under mild, basic conditions. organic-chemistry.org

Metal Triflate Catalysis: Lewis acids such as metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can catalyze the cleavage of C-O bonds in lignin model compounds. researchgate.net In these systems, alcohols or carboxylic acids can act as nucleophiles to stabilize reactive intermediates. researchgate.net

| Catalyst System | Substrate Type | Reaction Type | Reference Finding |

| NiCl₂(dppf) | Benzyl Alkyl Ethers | Cross-coupling with Grignard reagents | Cleaves C(sp³)–O bond efficiently. rsc.org |

| Zirconium Catalyst | Homoallylic Ethers | Reductive Cleavage | Useful for removing specific protecting groups. organic-chemistry.org |

| 10% Pd/C | Allyl Aryl Ethers | Deprotection | Proceeds under mild and basic conditions. organic-chemistry.org |

| Metal Triflates | Lignin models (α-O-4, β-O-4) | Depolymerization | Efficient C-O bond cleavage with alcohol/acid nucleophiles. researchgate.net |

This table summarizes various catalytic systems for ether bond cleavage.

Photochemical methods offer an alternative route for C-O bond cleavage, often proceeding under very mild conditions at room temperature.

Photoredox Catalysis: Organophotoredox catalysts can be used for the deprotection of phenolic ethers. chemrxiv.org The mechanism typically involves a single electron transfer (SET) from the excited photosensitizer to the ether, generating a radical cation. This intermediate can then fragment, leading to the cleavage of the C-O bond. The presence of reagents like chlorotrimethylsilane (B32843) (TMSCl) can trap the resulting phenoxide, driving the reaction forward. chemrxiv.org

Photocatalysis with Semiconductors: Heterogeneous photocatalysts like nickel-decorated titanium dioxide (Ni/TiO₂) can promote the cleavage of β-O-4 ether bonds in lignin model compounds under UV irradiation. mdpi.comresearchgate.net The mechanism is proposed to involve the oxidation of the alcohol group adjacent to the ether linkage to a ketone, which lowers the bond dissociation energy of the ether bond, facilitating its subsequent photocatalytic fragmentation. mdpi.com

These studies indicate that the ether bond in this compound could be susceptible to cleavage upon exposure to light in the presence of a suitable photocatalyst or photosensitizer.

Ring-Opening Reactions of the Oxolane Heterocycle

The oxolane (tetrahydrofuran, THF) ring is a five-membered cyclic ether. Compared to three-membered (oxirane) or four-membered (oxetane) rings, it has significantly less ring strain and is therefore less reactive. acs.org However, it can undergo ring-opening reactions under specific conditions, typically involving strong acids and a nucleophile. masterorganicchemistry.com

The nucleophilic ring-opening of oxolane is most commonly achieved under acidic conditions. The acid protonates the ring oxygen, making it a good leaving group and activating the ring carbons toward nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism is as follows:

Protonation: The oxygen atom of the oxolane ring is protonated by a strong acid, forming a cyclic oxonium ion.

Nucleophilic Attack: A nucleophile attacks one of the carbons adjacent to the oxonium ion (the α-carbons). This attack proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com

Ring Opening: The attack leads to the cleavage of one of the C-O bonds, opening the ring to form a linear product.

For this compound, nucleophilic attack could theoretically occur at either the C2 or C5 position of the oxolane ring. The regioselectivity of the attack would be influenced by steric hindrance from the phenoxy substituent at the C2 position. It is likely that a nucleophile would preferentially attack the less hindered C5 position.

| Nucleophile (from Reagent) | Conditions | Product Type | Reference Finding |

| Iodide (HI) | Strong Acid, Heat | 4-Iodobutanol derivative | Cleavage of THF with HI yields 1,4-diiodobutane (B107930) upon using excess reagent. masterorganicchemistry.com |

| Water (H₂O) | Aqueous Acid | Diol derivative | Acid-catalyzed hydration opens the ring to form a diol. masterorganicchemistry.com |

| Alcohols (ROH) | Lewis/Brønsted Acid | ω-Alkoxy alcohol derivative | Catalytic ring-opening can be achieved with various alcohols. nih.gov |

| Thiols (RSH) | Lewis Acid | ω-Thio alcohol derivative | Ring-opening of strained rings with thiols is a known transformation. rsc.org |

This table illustrates potential nucleophiles and conditions for the ring-opening of an oxolane ring.

Theoretical studies on five-membered heterocyclic rings confirm that the barriers for nucleophilic addition are influenced by the nature of the nucleophile, the catalyst (e.g., water-assisted vs. uncatalyzed), and solvation effects. acs.org While oxolane itself is relatively stable, the presence of the activating phenoxy group and appropriate reagents can facilitate its transformation via ring-opening pathways.

Electrophilic Ring Opening

The oxolane ring in this compound, being a cyclic acetal (B89532), is susceptible to cleavage under electrophilic conditions, particularly in the presence of Lewis acids. Studies on the analogous class of 2-aryloxytetrahydrofurans reveal that their reaction with aluminum-based reagents can lead to the cleavage of the C-O bonds. loewenlabs.com

The reaction of 2-aryloxytetrahydrofurans with reagents like dichloralane (AlH₂Cl) is significantly faster than the analogous cleavage of 2-alkoxytetrahydrofurans. loewenlabs.com This enhanced reactivity is attributed to the Lewis acid's tendency to associate with the aryl ring system. loewenlabs.com This interaction facilitates the cleavage of the exocyclic C-O bond (the bond between the oxolane C2 and the phenoxy oxygen) to produce tetrahydrofuran (B95107) and the corresponding phenol. loewenlabs.com This pathway is often exclusive, with no products resulting from the cleavage of the endocyclic C-O bond (ring opening to form a 4-aryloxy-1-butanol) being detected. loewenlabs.com

The strength of the Lewis acid can influence the reaction pathway. It is suspected that while strong reagents like AlH₂Cl cause reductive cleavage, the Lewis acidity of the aluminum species can also catalyze other reactions. loewenlabs.com For instance, treatment of 2-aryloxytetrahydrofurans with aluminum chloride (AlCl₃) in ether can lead to rearrangement and disproportionation products, highlighting the complex reactivity of the acetal linkage.

| Reagent | Substrate Class | Primary Products | Reaction Type | Key Findings |

|---|---|---|---|---|

| AlH₂Cl | 2-Aryloxytetrahydrofurans | Tetrahydrofuran and Phenol | Reductive Cleavage (Exo C-O bond) | Reaction is very fast and exclusively cleaves the bond outside the ring. loewenlabs.com |

| AlCl₃ in Ether | 2-Aryloxytetrahydrofurans | Rearrangement/Disproportionation Products | Lewis Acid-Catalyzed Rearrangement | Demonstrates reactivity beyond simple reductive cleavage. loewenlabs.com |

| NHC–Boryl Triflate / Nucleophiles | Tetrahydrofuran (THF) | dipp-Imd–BH₂O(CH₂)₄OAr | THF Ring Opening/Insertion | Reaction with aryloxides in THF leads to insertion of a THF unit. rsc.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Methoxyphenoxy Moiety

The methoxyphenoxy group is a substituted aromatic system, making it a candidate for both electrophilic and nucleophilic substitution reactions, although the feasibility and outcomes of these reactions differ significantly.

Electrophilic Aromatic Substitution (SEAr)

This is a common reaction for aromatic compounds. wikipedia.org The outcome is largely governed by the nature of the substituents already present on the ring. wikipedia.orglibretexts.org In this compound, the aromatic ring is substituted with a methoxy (B1213986) group (-OCH₃) and an oxolanyloxy group (-O-C₄H₇O). Both are ether groups and act as powerful activating substituents, donating electron density to the ring through resonance. wikipedia.org This makes the ring highly susceptible to attack by electrophiles.

Both the methoxy and oxolanyloxy groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves.

The methoxy group at C3 directs to the C2, C4, and C6 positions.

The oxolanyloxy group at C1 directs to the C2 and C6 positions (the C4 position is already occupied by the methoxy group's attachment point relative to the oxolanyloxy group).

The directing effects of the two groups are reinforcing, strongly activating the C2, C4, and C6 positions for electrophilic attack. Steric hindrance from the relatively bulky oxolanyloxy group might slightly favor substitution at the C4 and C6 positions over the C2 position, which is situated between the two substituents.

| Substituent on Phenyl Ring | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|

| -O-CH₃ (Methoxy) | Activating (Resonance) | Ortho, Para | C2, C4, C6 |

| -O-Oxolane (Oxolanyloxy) | Activating (Resonance) | Ortho, Para | C2, C6 |

| Combined Effect | Strongly Activating | Ortho, Para (Reinforcing) | C2, C4, C6 (Most Activated) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is significantly less common than electrophilic substitution and generally requires the aromatic ring to be electron-deficient. libretexts.orgnih.gov This is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgchemistrysteps.com

The aromatic ring in this compound is electron-rich due to the two activating ether groups. It also lacks a conventional leaving group. Therefore, it is not expected to undergo classical SNAr reactions under standard conditions. libretexts.orgmasterorganicchemistry.com For such a reaction to occur, it would necessitate extremely harsh conditions and a very strong nucleophile, and the mechanism would likely be complex, possibly involving elimination-addition (benzyne intermediate) rather than the standard addition-elimination pathway characterized by a Meisenheimer complex. nih.govchemistrysteps.com

Oxidation and Reduction Processes of the Aromatic and Heterocyclic Systems

Oxidation

The oxidation of this compound can target either the aromatic ring or the substituents.

Aromatic Ring: The electron-rich nature of the phenyl ring makes it sensitive to strong oxidizing agents, though such reactions can be difficult to control and may lead to ring degradation.

Methoxy Group: While the methoxy group itself is relatively stable to oxidation, related transformations are known. For instance, in the synthesis of other compounds, alcohols derived from methoxy-substituted aldehydes have been oxidized to ketones using reagents like pyridinium (B92312) chlorochromate (PCC). nih.gov

Oxolane Ring: The tetrahydrofuran ring is an ether, which is generally resistant to oxidation. However, under specific conditions, oxidation at the carbon adjacent to the ether oxygen could occur.

Reduction

Several reduction pathways are plausible for this molecule.

Demethylation: The methyl ether linkage can be cleaved reductively. Reagents like hydrogen bromide (HBr) in acetic acid or boron tribromide (BBr₃) are effective for the demethylation of methoxy phenols, converting the methoxy group into a hydroxyl group. nih.govencyclopedia.pub

Aromatic Ring Reduction: The benzene (B151609) ring can be reduced under forcing conditions. Catalytic hydrogenation with catalysts like rhodium or ruthenium at high pressure can saturate the ring. Alternatively, a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could reduce the aromatic ring to a dihydro-derivative.

Reductive Cleavage: As discussed in section 3.2.2, Lewis acids like AlH₂Cl can cause reductive cleavage of the exocyclic C-O bond of the oxolane moiety. loewenlabs.com A Clemmensen reduction is another method used for reducing ketones, which could be relevant for derivatives of the parent compound. researchgate.net

| Process | Target Moiety | Typical Reagents | Expected Product | Reference |

|---|---|---|---|---|

| Oxidation | Alcohol derivative | PCC (Pyridinium chlorochromate) | Ketone | nih.gov |

| Reduction (Demethylation) | Methoxy group | HBr in Acetic Acid, BBr₃ | Phenol (-OH group) | nih.govencyclopedia.pub |

| Reduction (Ring Hydrogenation) | Aromatic Ring | H₂ with Rh or Ru catalyst | Cyclohexyl derivative | General Knowledge |

| Reduction (Cleavage) | Oxolane C-O Bond | AlH₂Cl | Tetrahydrofuran + Phenol | loewenlabs.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(3-Methoxyphenoxy)oxolane, NMR is indispensable for establishing stereochemistry at the C2 position of the oxolane ring and for analyzing the molecule's conformational preferences. The flexibility of the oxolane ring and the rotation around the C-O-C ether linkage create a complex conformational landscape.

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the electronic environment of each nucleus. The protons on the oxolane ring would appear in the aliphatic region, while the aromatic protons of the methoxyphenoxy group would be found in the downfield region. The anomeric proton at C2 of the oxolane ring, being adjacent to two oxygen atoms, would be the most downfield of the aliphatic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Oxolane C2 | 5.2 - 5.5 | 100 - 105 |

| Oxolane C3 | 1.8 - 2.2 | 23 - 28 |

| Oxolane C4 | 1.8 - 2.2 | 25 - 30 |

| Oxolane C5 | 3.8 - 4.1 | 67 - 72 |

| Methoxy (B1213986) -OCH₃ | 3.7 - 3.9 | 55 - 56 |

| Phenoxy C1' | - | 158 - 160 |

| Phenoxy C2' | 6.5 - 6.7 | 102 - 106 |

| Phenoxy C3' | - | 160 - 162 |

| Phenoxy C4' | 6.6 - 6.8 | 107 - 111 |

| Phenoxy C5' | 7.1 - 7.3 | 129 - 131 |

| Phenoxy C6' | 6.5 - 6.7 | 107 - 111 |

Note: These are predicted values based on typical functional group ranges. Actual experimental values may vary.

To unambiguously assign these signals and extract detailed structural information, a suite of multi-dimensional NMR experiments is employed.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would be used to trace the connectivity of the protons within the oxolane ring, confirming their sequence from H2 through H5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is the primary method for assigning the carbon signals based on the previously assigned proton signals. Each C-H bond in the molecule would produce a cross-peak in the 2D spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. Key correlations would include the one between the anomeric proton H2 of the oxolane ring and the C1' carbon of the phenoxy group, confirming the ether linkage. Correlations from the methoxy protons to the C3' of the aromatic ring would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is paramount for conformational and stereochemical analysis. For instance, NOE correlations between the H2 proton of the oxolane ring and specific protons on the phenoxy ring would provide data on the preferred rotational conformation (dihedral angle) around the ether bond.

The oxolane ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. The observed J-coupling constants (³JHH) between adjacent protons in the ring are a weighted average of the couplings in each conformation. By analyzing these coupling constants, often with the aid of the Karplus equation, it is possible to estimate the relative populations of the major ring conformers.

This experimental data can be correlated with computational chemistry methods. By calculating the conformational free-energy profiles for ring puckering and for rotation around the glycosidic-like C2-O bond, a theoretical distribution of conformers can be generated. Comparing the predicted NMR parameters (chemical shifts and coupling constants) for this theoretical ensemble with the experimental data allows for a refined and validated model of the molecule's conformational dynamics in solution.

Vibrational Optical Activity (VCD, ROA) Spectroscopy and Computational Correlation

Vibrational Optical Activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful chiroptical methods for determining the absolute configuration of chiral molecules. Since the C2 atom of the oxolane ring in this compound is a stereocenter, the compound exists as two enantiomers, (R) and (S).

VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in Raman scattering intensity. These spectra are highly sensitive to the three-dimensional arrangement of atoms.

The standard procedure involves:

Experimental Measurement: The VCD and ROA spectra of an enantiomerically pure sample are recorded.

Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the VCD and ROA spectra for one of the enantiomers (e.g., the R-enantiomer). This requires first performing a thorough conformational search to identify all low-energy structures, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Correlation: The experimental spectrum is compared to the computationally predicted spectrum. A good match confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the predicted spectrum for the R-enantiomer, then the sample is the S-enantiomer.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Reaction Monitoring in Research

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₄O₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Electron ionization (EI) mass spectrometry would induce fragmentation, providing a characteristic fingerprint that confirms the structure. The fragmentation pattern would likely involve key bond cleavages driven by the stability of the resulting fragments.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion |

| 123 | [C₇H₇O₂]⁺ | Cleavage of the C2-O bond, loss of the oxolane ring as a radical. Fragment is the methoxyphenoxy radical cation. |

| 71 | [C₄H₇O]⁺ | Cleavage of the C2-O bond, with charge retention on the oxolane fragment. |

These fragmentation pathways can be confirmed using tandem mass spectrometry (MS/MS), where a specific ion is selected and further fragmented to establish its structure. In a research context, techniques like Desorption Electrospray Ionization (DESI-MS) could be used to monitor the synthesis of the compound in real-time without extensive sample preparation.

X-ray Crystallography Studies of Oxolane and Aryl Ether Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles in the solid state. ijpsr.comacs.org To perform this analysis on this compound, a high-quality single crystal must first be grown.

If a suitable crystal were obtained, the analysis would unambiguously determine:

The relative stereochemistry of all chiral centers.

The exact conformation of the molecule in the crystal lattice, including the pucker of the oxolane ring and the orientation of the methoxyphenoxy group.

Intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.

While a crystal structure provides a static picture, it represents a low-energy conformation and is invaluable for benchmarking the results from computational and solution-state NMR studies. Studies on related aryl ether and oxolane derivatives show that crystal packing forces can sometimes select for a conformation that is different from the most stable one in solution. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Reaction Mechanisms and Transition States

No specific studies detailing QM or MD simulations for the reaction mechanisms or transition states involving 2-(3-Methoxyphenoxy)oxolane were found.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction

There are no available DFT studies that predict the electronic structure or spectroscopic parameters specifically for this compound.

Conformational Landscape Analysis of Substituted Oxolane Systems

While conformational analyses of various cyclic systems exist, specific studies mapping the conformational landscape of this compound are not documented in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Descriptors and Theoretical Predictions

No QSAR studies centered on this compound, its molecular descriptors, or theoretical activity predictions were identified.

Development and Application of Advanced Analytical Methodologies in Research

Chromatographic Methodologies for Separation and Quantification in Complex Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental in the analysis of 2-(3-Methoxyphenoxy)oxolane. These methods provide the necessary specificity and sensitivity to analyze the compound in active pharmaceutical ingredients (API), pharmaceutical formulations, and biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is crucial for determining the purity of this compound and quantifying its related substances. jchr.orgjchr.org Researchers have established various reverse-phase HPLC (RP-HPLC) methods that are precise, robust, and accurate for detecting impurities that may arise during the manufacturing process. jchr.orgjchr.org

Method development typically involves optimizing several chromatographic parameters to achieve effective separation of the main compound from its impurities and degradation products. ijarsct.co.inwjpmr.com Key parameters that are systematically adjusted include the stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength.

For instance, one validated stability-indicating method utilizes an Agilent Eclipse XDB C8 column (250 mm × 4.6 mm, 5 µm). jchr.orgjchr.org The separation is achieved using a gradient elution mode with a mobile phase consisting of potassium phosphate (B84403) buffer and acetonitrile (B52724), with the pH adjusted to 2.35 using phosphoric acid. jchr.orgjchr.org The flow rate is maintained at 0.8 mL/min, and detection is performed using a UV detector at 210 nm. jchr.orgjchr.org Another method employs a Phenomenex Polar-RP 80A column with a mobile phase of 0.2% formic acid in water and 0.2% formic acid in an acetonitrile/isopropanol mixture, with UV detection at 254 nm. tandfonline.com

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jchr.org

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) jchr.orgjchr.org | Phenomenex Polar-RP 80 A (250 mm x 4.6 mm, 4 µm) tandfonline.com |

| Mobile Phase | A: Potassium Phosphate Buffer (pH 2.35) B: Acetonitrile jchr.orgjchr.org | A: 0.2% Formic Acid in Water B: 0.2% Formic Acid in ACN:Isopropanol (95:5) tandfonline.com |

| Elution Mode | Gradient jchr.orgjchr.org | Linear Gradient tandfonline.com |

| Flow Rate | 0.8 mL/min jchr.orgjchr.org | 1.0 mL/min tandfonline.com |

| Detection Wavelength | 210 nm jchr.orgjchr.org | 254 nm tandfonline.com |

| Column Temperature | 45-55°C jchr.org | 30°C tandfonline.com |

Table 2: Validation Summary for a Developed RP-HPLC Method

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | 0.9998 jchr.orgjchr.org |

| Accuracy (% Recovery) | 90% to 110% jchr.orgjchr.org |

| Limit of Detection (LOD) | 0.01 µg/g jchr.orgjchr.org |

| Limit of Quantification (LOQ) | 0.03 µg/g jchr.orgjchr.org |

| Precision (%RSD) | < 2% ijpsdronline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, particularly in biological matrices where high sensitivity and selectivity are required. tandfonline.comnih.govnih.gov This technique is extensively used in pharmacokinetic studies to determine the concentration of the parent drug and its metabolites in plasma and urine. tandfonline.comnih.gov

In these applications, plasma samples are often prepared using protein precipitation with acetonitrile or supported liquid extraction. tandfonline.comnih.gov The extracts are then analyzed by LC-MS/MS systems, such as a SCIEX QTRAP 5500 or a Waters Quattro Premier XE. ijpsdronline.comnih.govresearchgate.net Positive electrospray ionization (ESI+) is a common ionization mode used for this compound. nih.gov

LC-MS/MS is also instrumental in metabolite identification and profiling. tandfonline.com Studies have shown that this compound is metabolized in humans primarily through hydroxylation of the phenyl ring, followed by glucuronidation. tandfonline.comnih.gov The major metabolite detected in plasma and urine is 5-hydroxyviloxazine (B12724933) glucuronide. tandfonline.comnih.gov LC-MS/MS allows for the structural characterization of these and other minor metabolites. tandfonline.com Furthermore, the technique is employed in forced degradation studies to separate and identify potential degradants under various stress conditions (acidic, alkaline, oxidative), providing crucial information about the drug's inherent stability. ijpsdronline.comresearchgate.net

Table 3: LC-MS/MS System Parameters for this compound Analysis in Human Plasma

| Parameter | Condition |

|---|---|

| LC System | Waters Acquity UPLC nih.gov |

| Column | Waters Acquity BEH C8 (2.1 × 50 mm, 1.7 µm) nih.gov |

| Mass Spectrometer | Waters Quattro Premier XE nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Sample Preparation | Supported Liquid Extraction nih.gov |

| Internal Standard | Viloxazine-d5 nih.gov |

| Precursor → Product Ion (m/z) | 238 → 100 (for Viloxazine) nih.gov |

Advanced Spectrophotometric and Fluorometric Techniques for Structural Probing and Kinetic Studies

While chromatographic methods are dominant, spectroscopic techniques also play a role in the analysis of this compound.

A spectrofluorimetric method has been developed for the precise measurement of this compound in pharmaceutical capsules and rat plasma. researchgate.net This technique is based on the reaction of the secondary amine group of the compound with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form a highly fluorescent adduct. researchgate.net This adduct can be detected upon excitation at 476 nm, with a resulting emission wavelength of 536 nm. researchgate.net This method has demonstrated high sensitivity, with a limit of detection (LOD) of 46.774 ng/mL and a limit of quantification (LOQ) of 141.741 ng/mL, and has been successfully applied to pharmacokinetic studies in rats. researchgate.net

The fluorescence properties of molecules are often influenced by the solvent environment. um.edu.my For phenoxy derivatives, changes in solvent polarity can lead to shifts in fluorescence intensity. um.edu.my Kinetic studies, such as determining the rate of metabolic reactions, can also be performed using these techniques. For example, in vitro studies have used HPLC with radiometric detection to determine the formation kinetics of metabolites like 5-hydroxyviloxazine in human hepatic microsomes, establishing key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). tandfonline.com

Table 4: Spectrofluorimetric Method Validation Parameters

| Parameter | Result |

|---|---|

| Excitation Wavelength (λex) | 476 nm researchgate.net |

| Emission Wavelength (λem) | 536 nm researchgate.net |

| Linearity Range | 200–2000 ng/mL researchgate.net |

| Limit of Detection (LOD) | 46.774 ng/mL researchgate.net |

| Limit of Quantification (LOQ) | 141.741 ng/mL researchgate.net |

Role As a Core Scaffold in Complex Organic Synthesis Research

Utilization as a Synthetic Intermediate for Novel Chemical Entities

The primary and most well-documented application of 2-(3-Methoxyphenoxy)oxolane is its crucial role as a key intermediate in the synthesis of the antidepressant drug, Vilazodone. google.comresearchgate.netresearchgate.netdntb.gov.ua Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, and its complex structure necessitates a carefully planned synthetic route.

In the synthesis of Vilazodone, this compound serves as the precursor to the piperazine-linked benzofuran (B130515) carboxamide moiety. The synthesis generally involves the reaction of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with a piperazine (B1678402) derivative, which is in turn prepared from precursors related to the oxolane-phenoxy structure. google.comresearchgate.net The oxolane ring in this context is a masked aldehyde functionality, which is later transformed to create the necessary reactive sites for the formation of the final drug molecule.

The following table summarizes the key reactants and intermediates involved in a common synthetic pathway leading to Vilazodone, highlighting the central role of the this compound scaffold.

| Reactant/Intermediate | Chemical Name | Role in Synthesis |

| Starting Material | 3-Methoxyphenol | Precursor to the phenoxy moiety |

| Key Intermediate | This compound | Core scaffold providing the oxolane and methoxyphenoxy groups |

| Intermediate | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | Formed from precursors derived from this compound |

| Coupling Partner | 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | Reacts with the piperazine derivative to form the final drug structure |

| Final Product | Vilazodone | Antidepressant drug |

The choice of this compound as an intermediate is strategic. The tetrahydrofuran (B95107) ring is relatively stable under various reaction conditions but can be selectively opened or modified to introduce other functional groups. nih.gov The methoxy (B1213986) group on the phenyl ring can also be a site for further chemical transformations if desired, adding to the synthetic versatility of this intermediate.

Strategies for the Incorporation of Oxolane-Phenoxy Ether Units into Diverse Molecular Architectures

The successful use of this compound in the synthesis of Vilazodone has spurred interest in general strategies for incorporating the oxolane-phenoxy ether motif into other molecular frameworks. This structural unit is of interest due to the favorable physicochemical properties conferred by the cyclic ether and the potential for biological activity associated with the aryloxy moiety.

Several synthetic strategies can be employed to construct molecules containing the oxolane-phenoxy ether unit:

Nucleophilic Aromatic Substitution (SNAr): A common method involves the reaction of a phenol (B47542) with a suitably activated tetrahydrofuran derivative. For instance, 2-halotetrahydrofuran or a tetrahydrofuran with a good leaving group at the 2-position can react with a phenoxide ion. The presence of electron-withdrawing groups on the aromatic ring of the phenol can facilitate this reaction.

Etherification of 2-Hydroxytetrahydrofuran (B17549): 2-Hydroxytetrahydrofuran, which exists in equilibrium with its open-chain tautomer 4-hydroxybutanal, can be etherified with a phenol under acidic or basic conditions. guidechem.comchemicalbook.com This method provides a direct route to 2-aryloxytetrahydrofurans.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies offer a powerful tool for forming the C-O bond between the oxolane and phenoxy groups. For example, the coupling of 2-hydroxytetrahydrofuran with an aryl halide or triflate, catalyzed by a palladium complex, can afford the desired product. organic-chemistry.org

Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of a substrate containing both the phenolic and a suitable hydroxyalkyl chain. For example, a molecule with a phenol and a tethered but-4-en-1-ol could undergo an intramolecular hydroalkoxylation reaction to form the tetrahydrofuran ring connected to the aromatic system. organic-chemistry.org

The following table outlines some of these general synthetic strategies for incorporating the oxolane-phenoxy ether unit.

| Synthetic Strategy | Key Reactants | Reaction Type | Notes |

| Nucleophilic Aromatic Substitution | Phenoxide and 2-halotetrahydrofuran | SNAr | Requires activation of the tetrahydrofuran ring. |

| Etherification | 2-Hydroxytetrahydrofuran and Phenol | Acid or Base-catalyzed etherification | Direct and atom-economical approach. guidechem.com |

| Palladium-Catalyzed Cross-Coupling | 2-Hydroxytetrahydrofuran and Aryl Halide | C-O bond formation | Versatile method with broad substrate scope. organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Phenol with a tethered unsaturated alcohol | Cyclization | Forms the tetrahydrofuran ring in situ. organic-chemistry.org |

These synthetic methodologies provide a toolkit for chemists to incorporate the 2-(phenoxy)oxolane scaffold into a wide range of molecular structures, enabling the exploration of new chemical entities with potential applications in drug discovery and materials science. The stability and reactivity of the oxolane ring, coupled with the electronic and steric properties of the substituted phenoxy group, make this a valuable structural motif in contemporary organic synthesis.

Emerging Research Directions and Future Perspectives in Oxolane Phenoxy Ether Chemistry

Unexplored Synthetic Pathways and Novel Reactivity Discoveries

The synthesis of substituted oxolanes, also known as tetrahydrofurans, is a well-established area of organic chemistry. However, the pursuit of novel, efficient, and stereoselective methods for preparing molecules like 2-(3-Methoxyphenoxy)oxolane remains an active area of research. Traditional methods for forming the ether linkage, such as the Williamson ether synthesis, are often reliable but can be limited by harsh reaction conditions.

Recent advancements have focused on transition-metal-catalyzed and photocatalytic approaches to form the C-O bond between the oxolane and phenoxy moieties. For instance, palladium-catalyzed cross-coupling reactions have shown promise in forming aryl ethers under milder conditions. A potential, yet largely unexplored, avenue for the synthesis of this compound could involve the direct C-H activation of the oxolane ring at the 2-position, followed by coupling with 3-methoxyphenol. This approach, if realized, would offer a more atom-economical and efficient synthetic route.

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis. The use of visible-light-mediated reactions could enable the formation of the ether linkage under exceptionally mild conditions, potentially allowing for the synthesis of a wider range of functionalized oxolane-phenoxy ethers. The generation of an oxolanyl radical or cation intermediate under photochemical conditions, which could then be trapped by a phenoxide, represents a frontier in this area.

The reactivity of the oxolane ring itself, particularly at the 2-position when substituted with a phenoxy group, is also an area ripe for discovery. The acetal-like nature of the C-O bond at this position suggests a susceptibility to ring-opening reactions under acidic conditions. A deeper understanding of this reactivity could be harnessed for the development of novel protecting groups or for the controlled release of bioactive molecules. For example, the synthesis of (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, a known intermediate, involves reactions at the phenoxy ring, highlighting the potential for post-functionalization of the aromatic moiety.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct C-H Aryloxylation | High atom economy, reduced waste | Regioselectivity, catalyst development |

| Photocatalytic Etherification | Mild reaction conditions, high functional group tolerance | Catalyst efficiency, substrate scope |

| Ring-Opening/Functionalization | Access to novel downstream products | Control over reaction selectivity |

Advanced Mechanistic Insights via Multiscale Modeling

The advent of powerful computational tools has revolutionized the study of reaction mechanisms. For oxolane-phenoxy ether chemistry, multiscale modeling approaches, which combine quantum mechanics (QM) and molecular mechanics (MM), offer a pathway to understanding the intricate details of synthetic transformations and molecular behavior.

Density Functional Theory (DFT) calculations can be employed to elucidate the transition states and reaction pathways of potential synthetic routes to this compound. For instance, the mechanism of a proposed photocatalytic C-O bond formation could be modeled to understand the nature of the excited state species, the thermodynamics of the reaction, and the factors controlling regioselectivity. Such computational studies can guide experimental efforts by predicting the most promising reaction conditions and catalyst systems.

Beyond reaction mechanisms, multiscale modeling can provide insights into the conformational dynamics of this compound. The oxolane ring is known to exist in various envelope and twist conformations, and the presence of the 3-methoxyphenoxy substituent will influence the conformational landscape. Understanding these dynamics is crucial as they can impact the molecule's physical properties and biological activity. Molecular dynamics (MD) simulations, parameterized with high-level QM calculations, can map the potential energy surface of the molecule and identify the most stable conformers.

Furthermore, computational models can predict spectroscopic properties, such as NMR chemical shifts and coupling constants. These predictions can be invaluable in the structural elucidation of newly synthesized oxolane-phenoxy ethers and in resolving ambiguities in experimental data.

| Modeling Technique | Application in Oxolane-Phenoxy Ether Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Transition state energies, reaction pathways, selectivity |

| Molecular Dynamics (MD) | Study of conformational dynamics | Stable conformers, dynamic behavior in solution |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic or condensed-phase reactions | Enzyme-substrate interactions, solvent effects |

Innovations in Analytical Characterization Techniques for Complex Ethers and Heterocycles

The unambiguous characterization of complex molecules like this compound is paramount. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, ongoing innovations are pushing the boundaries of structural analysis for complex ethers and heterocycles.

High-field NMR spectroscopy (e.g., 600 MHz and above) coupled with two-dimensional techniques like HSQC and HMBC is essential for the complete assignment of the proton and carbon signals of this compound. The complexity of the spin systems within the oxolane ring and the overlapping signals in the aromatic region necessitate these advanced experiments. Moreover, the use of chiral shift reagents in NMR could be explored to determine the enantiomeric purity of stereospecific syntheses.

In the realm of mass spectrometry, the development of soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), allows for the gentle ionization of the molecule, preserving its structure and enabling accurate mass determination. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the parent ion, which can help to elucidate the connectivity of the oxolane and phenoxy moieties.

Advanced chromatographic techniques are also playing a crucial role. Supercritical Fluid Chromatography (SFC) is gaining traction as a powerful method for the separation of complex mixtures and for chiral separations, offering advantages in terms of speed and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC). The coupling of these advanced separation techniques with high-resolution mass spectrometry (e.g., SFC-MS) provides a powerful platform for the analysis of complex reaction mixtures and the identification of trace impurities.

| Analytical Technique | Application for this compound | Key Information Obtained |

| High-Field 2D NMR | Complete structural elucidation | 1H and 13C assignments, stereochemistry |

| High-Resolution Tandem MS | Molecular formula confirmation and structural analysis | Accurate mass, fragmentation patterns |

| Supercritical Fluid Chromatography (SFC) | Chiral separation and purification | Enantiomeric excess, impurity profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.